molecular formula C45H50D7N13O20 B1165186 Methotrexate-d7 Hexaglutamate

Methotrexate-d7 Hexaglutamate

カタログ番号 B1165186
分子量: 1107.05
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.

科学的研究の応用

Biomarker in Rheumatoid Arthritis

Methotrexate (MTX), including its polyglutamate forms, is widely used in treating rheumatoid arthritis (RA). Studies have focused on its role as a biomarker for treatment response. Red blood cell (RBC) levels of MTX polyglutamate are considered potential indicators of treatment effectiveness in RA (Halilova et al., 2012).

Pharmacotherapy of Juvenile Idiopathic Arthritis

MTX polyglutamates, including Methotrexate-d7 Hexaglutamate, are active metabolites accumulating in cells such as erythrocytes. They play a crucial role in the pharmacotherapy of juvenile idiopathic arthritis, serving as bioindicators for therapy optimization and drug monitoring (Hroch et al., 2009).

Measurement in Clinical Response

An accurate method for measuring MTX polyglutamates, including Methotrexate-d7 Hexaglutamate, has been developed. This measurement helps in assessing clinical responses to MTX treatment in rheumatoid arthritis, although a clear correlation between MTX polyglutamate levels and clinical effects is yet to be established (Goodman, 2010).

Bioanalytical Method Development

MTX and its metabolites, including Methotrexate-d7 Hexaglutamate, present challenges in bioanalytical method development due to their complex structural and metabolic properties. Various chromatographic assays have been developed to quantify these compounds in clinical and preclinical studies (Patel et al., 2017).

Role in Acute Lymphoblastic Leukemia

MTX, along with its polyglutamate forms, is used in treating childhood acute lymphoblastic leukemia (ALL). Intracellular pharmacokinetics of MTX polyglutamates in leukemia cells and their impact on treatment efficacy have been a focus of recent studies (Panetta et al., 2010).

Therapeutic Drug Monitoring

MTX polyglutamates, including Methotrexate-d7 Hexaglutamate, are vital for therapeutic drug monitoring in conditions like psoriasis and rheumatoid arthritis. Their levels in erythrocytes are considered for optimizing disease control and treatment strategies (Hroch et al., 2007).

Pharmacogenomics in Rheumatoid Arthritis

The role of MTX polyglutamates in the field of pharmacogenomics, especially in rheumatoid arthritis treatment, is gaining attention. Genetic variations affecting the uptake and metabolism of MTX, including its polyglutamate forms, are being investigated to predict drug response and potential adverse events (Stamp et al., 2006).

特性

製品名

Methotrexate-d7 Hexaglutamate

分子式

C45H50D7N13O20

分子量

1107.05

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。